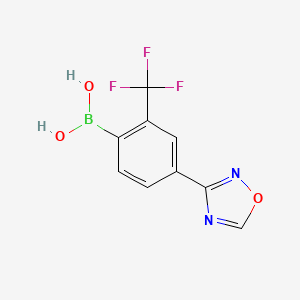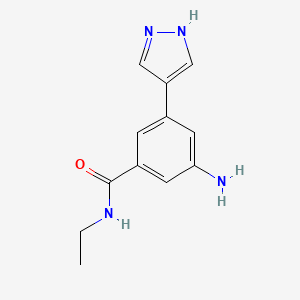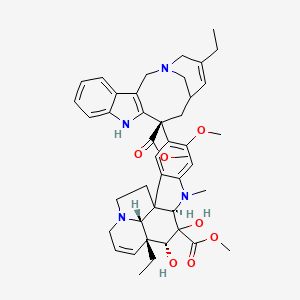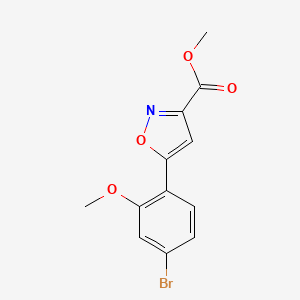![molecular formula C37H67NO13 B13718386 (3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13718386.png)
(3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythromycin is a macrolide antibiotic that was first discovered in 1952Erythromycin is widely used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, chlamydia infections, pelvic inflammatory disease, and syphilis . It is known for its ability to inhibit bacterial protein synthesis, making it effective against a broad spectrum of bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Erythromycin is primarily produced through biosynthesis during the fermentation of Saccharopolyspora erythraea. The process involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic . The fermentation process is optimized to maximize the yield of erythromycin.
Industrial Production Methods: In industrial settings, erythromycin is produced through large-scale fermentation. The fermentation broth is subjected to various purification steps, including extraction, absorption, chromatography, and crystallization . These steps ensure the removal of impurities and the isolation of pure erythromycin. Additionally, structural modifications, such as the synthesis of prodrugs as salts and esters, are employed to enhance the stability and bioavailability of erythromycin .
Analyse Chemischer Reaktionen
Types of Reactions: Erythromycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic efficacy.
Common Reagents and Conditions:
Oxidation: Erythromycin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that replace specific functional groups in the erythromycin molecule.
Major Products Formed: The major products formed from these reactions include various metabolites of erythromycin, which can exhibit different levels of antimicrobial activity .
Wissenschaftliche Forschungsanwendungen
Erythromycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of macrolide antibiotics and their chemical properties.
Biology: Erythromycin is employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: It is extensively used in clinical research to develop new antibiotics and to study the treatment of bacterial infections.
Industry: Erythromycin is used in the pharmaceutical industry for the production of various antibiotic formulations
Wirkmechanismus
Erythromycin belongs to the macrolide class of antibiotics, which also includes compounds such as azithromycin, clarithromycin, and spiramycin . Compared to these similar compounds, erythromycin has a unique molecular structure characterized by a 14-membered lactone ring with two sugars: desosamine and cladinose . This structure contributes to its specific binding affinity and spectrum of activity.
Vergleich Mit ähnlichen Verbindungen
Azithromycin: Known for its improved acid stability and broader spectrum of activity against gram-negative bacteria.
Clarithromycin: Exhibits enhanced activity against certain bacterial strains and improved pharmacokinetic properties.
Spiramycin: Used primarily in veterinary medicine and for the treatment of toxoplasmosis.
Erythromycin’s unique structure and mechanism of action make it a valuable antibiotic in the treatment of various bacterial infections.
Eigenschaften
Molekularformel |
C37H67NO13 |
|---|---|
Molekulargewicht |
733.9 g/mol |
IUPAC-Name |
(3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21?,22-,23+,24+,25-,26+,28-,29?,30?,31+,32?,34?,35-,36-,37-/m1/s1 |
InChI-Schlüssel |
ULGZDMOVFRHVEP-ZHPXUIBWSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@](C([C@H](C(=O)[C@@H](C[C@@](C(C(C([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)OC3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13718349.png)


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13718360.png)
![2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol](/img/structure/B13718367.png)
![tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate](/img/structure/B13718371.png)


